Product packaging for Cefoperazone monobactam(Cat. No.:CAS No. 86702-45-6)

Cefoperazone monobactam

Cat. No.: B1210809
CAS No.: 86702-45-6
M. Wt: 483.5 g/mol
InChI Key: NMCHLNSQORAFHJ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefoperazone monobactam, also known as this compound, is a useful research compound. Its molecular formula is C18H21N5O9S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N5O9S B1210809 Cefoperazone monobactam CAS No. 86702-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86702-45-6

Molecular Formula

C18H21N5O9S

Molecular Weight

483.5 g/mol

IUPAC Name

(3S)-3-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C18H21N5O9S/c1-2-21-7-8-22(17(28)16(21)27)18(29)20-13(10-3-5-11(24)6-4-10)14(25)19-12-9-23(15(12)26)33(30,31)32/h3-6,12-13,24H,2,7-9H2,1H3,(H,19,25)(H,20,29)(H,30,31,32)/t12-,13+/m0/s1

InChI Key

NMCHLNSQORAFHJ-QWHCGFSZSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3CN(C3=O)S(=O)(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O

Other CAS No.

86702-45-6

Synonyms

cefoperazon monobaktam
cefoperazone monobactam

Origin of Product

United States

Overcoming Beta Lactamase Mediated Hydrolysis

Beta-lactamases are a major cause of resistance to beta-lactam antibiotics. frontiersin.orgresearchgate.netjscimedcentral.com These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the beta-lactam ring. frontiersin.org Strategies to circumvent this include the development of beta-lactamase inhibitors and the design of beta-lactam molecules that are inherently stable to hydrolysis.

Novel Beta-Lactamase Inhibitors (BLIs): A highly successful strategy involves co-administering a beta-lactam antibiotic with a BLI. nih.govnih.gov While traditional BLIs like clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) are effective against many Class A beta-lactamases, newer agents are needed to tackle the growing threat of extended-spectrum beta-lactamases (ESBLs), carbapenemases (like KPC), and metallo-beta-lactamases (MBLs). frontiersin.orgnih.gov

Diazabicyclooctanes (DBOs): Avibactam is a prominent example of a non-beta-lactam beta-lactamase inhibitor from the DBO class. nih.gov It has a broader spectrum of activity than older BLIs, inhibiting Class A, Class C, and some Class D beta-lactamases. frontiersin.org

Boronic Acid-Based BLIs: Vaborbactam is a boronic acid-based BLI that is effective against Class A carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC). frontiersin.org

Designing Beta-Lactamase-Stable Beta-Lactams: An alternative approach is to modify the beta-lactam nucleus to sterically hinder the approach of beta-lactamase enzymes. This can be achieved by adding bulky side chains to the core structure. nih.gov For a molecule like Cefoperazone (B1668861) monobactam, this would involve synthetic modifications to the monobactam ring or its side chains to create a structure that is a poor substrate for a wide range of beta-lactamases.

Interactive Data Table: Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Beta-LactamBeta-Lactamase InhibitorTarget Beta-LactamasesKey Pathogens
CeftazidimeAvibactamClass A (including ESBLs, KPC), Class C, some Class DCarbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa
MeropenemVaborbactamClass A (KPC)Carbapenem-resistant Klebsiella pneumoniae
Imipenem/CilastatinRelebactamClass A (KPC), Class CCRE, MDR Pseudomonas aeruginosa
CeftolozaneTazobactamESBLs, AmpCMDR Pseudomonas aeruginosa, ESBL-producing Enterobacterales

Targeting Penicillin Binding Proteins Pbps

Beta-lactam antibiotics exert their bactericidal effect by acylating the active site of PBPs, which are essential enzymes for bacterial cell wall synthesis. nih.govnih.gov Resistance can arise from mutations in the genes encoding PBPs, leading to reduced binding affinity for beta-lactams. nih.govetflin.comresearchgate.net

Enhanced PBP Affinity: A key strategy is to design novel beta-lactams with a high affinity for a broad range of PBPs, including mutated forms. For a conceptual Cefoperazone (B1668861) monobactam, this would involve optimizing the acyl side chain to form strong and stable interactions with the PBP active site.

Targeting Multiple PBPs: Developing antibiotics that can effectively inhibit multiple different PBPs can reduce the likelihood of resistance emerging through a single PBP mutation. nih.gov Cefiderocol, a novel cephalosporin (B10832234), demonstrates a "Trojan horse" strategy by binding to iron and using the bacterial iron transport system to enter the periplasmic space, where it has high affinity for PBP3. nih.govcontagionlive.com

Counteracting Reduced Permeability and Efflux

In Gram-negative bacteria, the outer membrane presents a significant barrier to antibiotic entry. mdpi.comresearchgate.net Antibiotics typically pass through porin channels to reach their PBP targets in the periplasmic space. mdpi.combohrium.com Bacteria can develop resistance by downregulating the expression of porins or by expressing mutated porins with narrower channels. mdpi.comasm.orgresearchgate.net Additionally, multidrug efflux pumps can actively transport antibiotics out of the cell before they can reach their target. asm.orgnih.govtandfonline.com

Efflux Pump Inhibitors (EPIs): The development of EPIs is a promising strategy to restore the activity of existing beta-lactams. frontiersin.orgnih.gov Phenylalanine-arginine beta-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has been shown to potentiate the activity of various antibiotics. tandfonline.complos.org The co-administration of an EPI with a beta-lactam like Cefoperazone (B1668861) monobactam could increase its intracellular concentration and efficacy.

Designing Molecules that Evade Efflux: Another approach is to design beta-lactam molecules that are poor substrates for efflux pumps. This can involve modifying the physicochemical properties of the molecule, such as its size, charge, and hydrophobicity, to reduce its recognition and transport by efflux systems. nih.gov

Overcoming Porin-Mediated Resistance: Strategies to overcome porin-mediated resistance include designing smaller beta-lactam molecules that can more easily pass through constricted porin channels or developing compounds that can utilize alternative entry pathways, such as the iron transport system exploited by Cefiderocol. nih.govcontagionlive.com

Interactive Data Table: Molecular Mechanisms of Beta-Lactam Resistance and Circumvention Strategies

Resistance MechanismMolecular BasisStrategy for CircumventionExample
Enzymatic DegradationProduction of beta-lactamases that hydrolyze the beta-lactam ring.Co-administration with a beta-lactamase inhibitor (BLI); design of beta-lactamase-stable beta-lactams.Ceftazidime-avibactam
Target ModificationMutations in penicillin-binding proteins (PBPs) reduce binding affinity.Design of beta-lactams with high affinity for multiple and mutated PBPs.Ceftobiprole
Reduced PermeabilityDownregulation or mutation of porin channels, limiting drug entry.Design of smaller molecules; utilization of alternative entry pathways.Cefiderocol
Active EffluxOverexpression of multidrug efflux pumps that remove the antibiotic from the cell.Co-administration with an efflux pump inhibitor (EPI); design of molecules that are poor efflux substrates.Phenylalanine-arginine beta-naphthylamide (PAβN) as an experimental EPI

Iv. Cefoperazone Monobactam : a Theoretical/hybrid Beta Lactam Compound

Conceptualization and Nomenclature in Chemical Literature

The term "Cefoperazone Monobactam" itself suggests a hybrid molecule that incorporates the characteristic acyl side chain of Cefoperazone (B1668861) onto a monobactam nucleus. Monobactams are unique among β-lactam antibiotics because their β-lactam ring is not fused to another ring structure. wikipedia.orgnih.gov This structural distinction is a key feature in the conceptualization of this theoretical compound.

The Chemical Abstracts Service (CAS) has assigned the registry number 86702-45-6 to a compound identified as this compound. chemicalbook.comnih.gov The IUPAC name for this structure is (3S)-3-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidine-1-sulfonic acid. nih.gov

An analysis of this structure reveals the key components of the theoretical hybrid:

Monobactam Core: The foundation of the molecule is a monocyclic β-lactam ring, specifically a 2-oxoazetidine-1-sulfonic acid moiety. This is characteristic of monobactams like aztreonam (B1666516). wikipedia.orgnih.gov

Cefoperazone Side Chain: Attached to the 3-position of the monobactam ring is the complex acyl side chain that defines Cefoperazone. This side chain is (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl. nih.govnih.gov

The following table details the key structural features of the proposed this compound molecule:

FeatureDescription
Core Structure Monocyclic β-lactam (azetidin-2-one)
N1-substituent Sulfonic acid group (-SO3H)
C3-substituent Acylamino side chain
Acyl Side Chain (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl

The conceptual hybridization of a cephalosporin (B10832234) side chain with a monobactam core is a strategy explored in medicinal chemistry to potentially create novel antibiotics. researchgate.net The rationale behind this approach is to combine the advantageous properties of both classes of drugs. The acyl side chain of a β-lactam antibiotic plays a crucial role in determining its spectrum of activity and its affinity for penicillin-binding proteins (PBPs). nps.org.auidstewardship.com By attaching the Cefoperazone side chain to a monobactam nucleus, the theoretical aim is to confer the antibacterial spectrum associated with Cefoperazone onto the monobactam scaffold.

Theoretical Synthetic Methodologies for Hybrid Beta-Lactam Architectures

A primary method for the synthesis of the β-lactam ring, the core of the monobactam, is the Staudinger cycloaddition. rsc.orgwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form the four-membered β-lactam ring. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions and the substituents on the ketene and imine. organic-chemistry.org

For the synthesis of a monobactam core suitable for this compound, the key steps would likely involve:

Formation of a suitable imine: This would serve as one of the primary reactants in the cycloaddition.

Generation of a ketene: Ketenes are often generated in situ for immediate use in the cycloaddition reaction. rsc.org

Cycloaddition: The reaction between the imine and the ketene to form the azetidin-2-one (B1220530) ring. wikipedia.org

Functionalization: Subsequent chemical modifications to introduce the sulfonic acid group at the N1 position and an amino group at the C3 position, preparing it for coupling with the side chain.

The integration of the Cefoperazone side chain onto the synthesized monobactam core would typically be achieved through an amide bond formation. This process would involve:

Activation of the Cefoperazone side chain carboxylic acid: The carboxylic acid of the Cefoperazone side chain, or a suitable precursor, would need to be activated to facilitate the reaction with the amino group on the monobactam core.

Amide Coupling: The activated side chain is then reacted with the 3-amino group of the monobactam nucleus to form the final amide linkage.

This coupling reaction is a standard procedure in the semi-synthetic production of many β-lactam antibiotics.

Hypothesized Molecular Mechanism of Action

The hypothesized molecular mechanism of action for a theoretical compound like this compound is based on the well-established mechanism of β-lactam antibiotics. wikipedia.orgmicrobeonline.com It is presumed that the compound would act as an inhibitor of bacterial cell wall synthesis.

The key steps in this proposed mechanism are:

Target Binding: The molecule would bind to essential penicillin-binding proteins (PBPs), which are bacterial enzymes involved in the final steps of peptidoglycan synthesis. wikipedia.orgnih.gov

Inhibition of Transpeptidation: By binding to PBPs, the antibiotic would inhibit their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains that form the bacterial cell wall. microbeonline.com

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. nih.gov

The specific spectrum of activity and the affinity for different PBPs would be largely determined by the Cefoperazone side chain. nps.org.au The monobactam core provides the essential β-lactam ring necessary for the acylation of the PBP active site.

Predicted PBP Binding Profile and Affinity

The antibacterial activity of beta-lactam antibiotics stems from their ability to inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. The binding profile of a beta-lactam to various PBPs determines its spectrum of activity and morphological effects on bacteria.

Cefoperazone is known to have a high affinity for PBP-3 and PBP-1A/1Bs in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Inhibition of PBP-3 is particularly crucial as it is involved in cell septation, and its inactivation leads to the formation of filamentous cells. nih.gov Monobactams, like aztreonam, exhibit a highly specific and potent affinity for PBP3 in aerobic Gram-negative bacteria. nih.govrcsb.orgoup.com Conversely, monobactams show poor affinity for the PBPs of Gram-positive organisms and anaerobes. wikipedia.org

A theoretical "this compound" hybrid would be predicted to retain, and possibly enhance, the strong affinity for PBP3. The combined structural motifs could lead to a broader binding profile than either component alone. It is conceivable that the cephalosporin portion would allow for interactions with other high-molecular-weight PBPs, such as PBP1a and PBP1b, which are primary targets for cephalosporins, while the monobactam core ensures potent PBP3 inhibition. This multi-target profile could be advantageous in overcoming resistance that arises from mutations in a single PBP. nih.gov

Table 1: Predicted PBP Binding Affinity for "this compound" in a Representative Gram-Negative Bacterium (e.g., E. coli)

PBP TargetCefoperazone AffinityAztreonam AffinityPredicted "this compound" AffinityRationale for Prediction
PBP1a/1bHighModerate to Poor nih.govHighCephalosporin component is expected to drive strong binding to these targets.
PBP2Moderate nih.govPoor nih.govModeratePotential for moderate affinity, primarily influenced by the Cefoperazone moiety.
PBP3High nih.govVery High nih.govasm.orgVery HighSynergistic or additive binding from both cephalosporin and monobactam components is anticipated.
PBP4/5/6Low nih.govPoor nih.govLowNeither parent structure has significant affinity for these low-molecular-weight PBPs.

In Silico Modeling of Ligand-PBP Interactions

To explore the theoretical binding of "this compound" to its target enzymes, in silico methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. nih.govrsc.org These computational techniques can predict the binding conformation and estimate the binding affinity of a ligand to a protein target, providing insights at the molecular level.

The process would begin by obtaining or modeling the three-dimensional structures of key bacterial PBPs (e.g., PBP3 from P. aeruginosa). The hypothetical "this compound" molecule would then be docked into the active site of the PBP. The docking algorithm would predict the most stable binding pose and calculate a binding energy score, which correlates with binding affinity. longdom.org

Key interactions would be expected to involve the acylation of the catalytic serine residue within the PBP active site by the beta-lactam ring. nih.gov Analysis of the docked complex would likely reveal specific hydrogen bonds and hydrophobic interactions between the side chains of the hybrid molecule and amino acid residues in the PBP active site. For instance, the aminothiazole oxime side chain, common in many cephalosporins and monobactams, is known to enhance affinity for PBPs in Gram-negative bacteria. researchgate.net The unique side chains of Cefoperazone would form additional contacts, potentially stabilizing the complex.

Table 2: Predicted Key Molecular Interactions between "this compound" and a Gram-Negative PBP3 Active Site

Structural Moiety of HybridInteracting PBP3 Residue (Example)Type of InteractionPredicted Significance
Beta-Lactam CarbonylCatalytic Serine (e.g., Ser294) rcsb.orgCovalent Bond (Acylation)Essential for irreversible inhibition of PBP.
Carboxylate GroupLysine, ArginineIonic Bond / Hydrogen BondAnchors the ligand in the active site.
Cefoperazone R1 Side Chain (Piperazine)Aspartic Acid, Glutamic AcidHydrogen Bond / ElectrostaticContributes to binding affinity and specificity.
Monobactam-derived Side ChainTyrosine, Phenylalanine rcsb.orgHydrophobic / Aromatic StackingEnhances binding affinity, particularly for PBP3.
Cefoperazone R2 Side Chain (Thiotetrazole)Various residues at periphery of active siteVan der Waals / HydrophobicInfluences positioning and may affect enzymatic stability.

Anticipated Interactions with Bacterial Resistance Mechanisms

A primary driver for designing hybrid antibiotics is the potential to overcome the multifaceted resistance mechanisms bacteria have evolved. These include enzymatic degradation, target site modification, and active efflux of the drug.

Theoretical Stability Against Various Beta-Lactamase Classes

One of the most significant mechanisms of resistance to beta-lactam antibiotics is their destruction by beta-lactamase enzymes. These enzymes are broadly classified into four Ambler classes: A, B, C, and D.

Cefoperazone, as a third-generation cephalosporin, possesses stability against many common plasmid-mediated beta-lactamases (like TEM-1). However, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs, Class A) and chromosomally encoded AmpC enzymes (Class C). nih.govnih.gov Monobactams like aztreonam are characteristically resistant to hydrolysis by most Class A and Class C β-lactamases but are vulnerable to some ESBLs and metallo-β-lactamases (MBLs, Class B). nih.govplos.orgresearchgate.net

The "this compound" hybrid is predicted to exhibit a unique stability profile. The monobactam core could confer resistance to AmpC cephalosporinases, which are a common challenge for Cefoperazone. Conversely, the bulky side chains inherited from the Cefoperazone structure might provide steric hindrance, protecting the monobactam core from hydrolysis by certain ESBLs. However, like virtually all beta-lactams except aztreonam, the cephalosporin-derived fused ring system would likely render the molecule susceptible to hydrolysis by Class B MBLs. oup.com

Table 3: Predicted Stability of "this compound" Against Beta-Lactamase Classes

Beta-Lactamase ClassExample EnzymeCefoperazone StabilityAztreonam StabilityPredicted Hybrid Stability
Class A (Penicillinases, ESBLs)TEM, SHV, CTX-MVariable (Susceptible to ESBLs) nih.govStable (Generally) researchgate.netPotentially Enhanced
Class B (Metallo-β-lactamases)NDM-1, VIM, IMPSusceptibleStable oup.comLikely Susceptible
Class C (Cephalosporinases)AmpCSusceptible semanticscholar.orgStable researchgate.netPotentially Stable
Class D (Oxacillinases)OXAVariableVariableUncertain / Variable

Potential for Evasion of Efflux Pumps and Altered PBPs

Beyond enzymatic degradation, bacteria employ other powerful resistance strategies. Efflux pumps, particularly the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, actively expel antibiotics from the cell, preventing them from reaching their PBP targets. nih.govnih.gov Both cephalosporins and monobactams can be substrates for pumps like MexAB-OprM in P. aeruginosa. nih.gov A novel hybrid structure like "this compound" may not be an optimal substrate for existing efflux pumps. mdpi.com Its unique size, shape, and physicochemical properties could result in poorer recognition and transport by the pump proteins, potentially leading to higher intracellular concentrations of the drug.

Resistance can also arise from mutations in the PBP genes, which lead to altered proteins with reduced affinity for beta-lactam antibiotics. nih.govetflin.comnih.gov This is a primary mechanism of resistance in pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). etflin.comasm.org A hybrid molecule with a predicted affinity for multiple PBP targets (e.g., PBP3, PBP1a, PBP1b) would present a more complex challenge to the bacterium. A mutation that reduces binding to one PBP might not affect binding to another, making it more difficult for the organism to develop high-level resistance through target modification alone. nih.gov

Structure-Activity Relationship (SAR) Studies of Hypothetical Hybrid Beta-Lactams

The biological activity of any beta-lactam is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to different parts of the molecule affect its antibacterial spectrum, PBP affinity, and stability. nih.gov For a hypothetical hybrid, SAR principles can be extrapolated from its parent classes to predict the impact of specific structural changes.

Impact of Side Chain Modifications on Enzymatic Inhibition

In cephalosporins, the acylamino side chain at the R1 position (C-7) and the substituent at the R2 position (C-3) are critical determinants of the drug's properties. nih.govauburn.eduresearchgate.net The R1 side chain largely dictates the antibacterial spectrum and PBP binding affinity, while the R2 side chain influences metabolic stability and pharmacokinetics. youtube.com In monobactams, the C3 acyl side chain and substitutions at the C4 position are crucial for antibacterial potency and beta-lactamase stability. researchgate.netnih.gov

For "this compound," the Cefoperazone component contributes a bulky 4-ethyl-2,3-dioxo-piperazinecarbonylamino group at R1 and a (1-methyl-1H-tetrazol-5-yl)thiomethyl group at R2. The monobactam component would contribute its own characteristic side chains. Modifying these side chains would be expected to have predictable effects on the molecule's inhibitory profile.

Table 4: Predicted Effects of Side Chain Modifications on "this compound"

Modification SiteExample ModificationPredicted Impact on PBP BindingPredicted Impact on β-Lactamase Stability
Cefoperazone R1 Side ChainAlteration of the piperazine (B1678402) ring substituents.Could modulate affinity for PBP1a/1b and PBP3.Minor; R1 has less impact on stability than the core structure.
Cefoperazone R2 Side ChainReplacement of thiotetrazole with a carbamate (B1207046) or vinyl group.Minor; primarily affects pharmacokinetics.Could significantly enhance stability by removing a good leaving group.
Monobactam C4 PositionAddition of a methyl group.May slightly alter binding conformation.Known to increase stability against certain beta-lactamases. researchgate.netnih.gov
Monobactam N1-activating groupModification of the sulfonic acid group.Crucial for PBP binding; modification could reduce activity. nih.govEssential for activating the beta-lactam ring.

4.5.2. Influence of Monobactam Core Substitutions on Molecular Recognition

The interaction between a β-lactam antibiotic and its molecular target, the Penicillin-Binding Proteins (PBPs), is a highly specific process governed by the three-dimensional structure of the antibiotic. In the case of monobactams, which are characterized by a monocyclic β-lactam nucleus, the substituents attached to this core azetidinone ring are the primary determinants of PBP binding affinity and, consequently, the spectrum of antibacterial activity. nih.govwikipedia.org The efficacy of these antibiotics is critically dependent on their ability to mimic the D-alanine-D-alanine motif of peptidoglycan precursors, allowing them to acylate a serine residue in the PBP active site and inhibit cell wall synthesis. frontiersin.orgmdpi.com The nature of the chemical groups at the C3 and C4 positions of the ring, as well as the N1-sulfonic acid group, dictates the precise nature of this molecular recognition.

The most significant factor influencing the PBP binding spectrum of a monobactam is the acyl side chain attached at the C3 position of the β-lactam ring. nih.gov This side chain is responsible for the majority of the non-covalent interactions that position the antibiotic correctly within the PBP active site prior to acylation. asm.org Research comparing monobactams with various C3 side chains has demonstrated that this component effectively determines the antibacterial spectrum. For instance, monobactams featuring side chains analogous to piperacillin (B28561) and azlocillin (B1666447) exhibit strong binding to PBP 3 of Escherichia coli and good affinity for PBPs 1, 2, and 3 of Staphylococcus aureus. nih.govnih.gov Conversely, incorporating a cefotaxime-like side chain results in potent binding to E. coli PBP 3 but poor binding to the essential PBPs of S. aureus. nih.govnih.gov This highlights that the activity spectrum of any given monobactam is directly correlated to its PBP binding profile, which is controlled by the C3 substituent. nih.gov

The N1-sulfonic acid moiety is another key feature for molecular recognition and activity. This group serves to activate the β-lactam ring, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the active site serine of the PBP. frontiersin.org This chemical activation is a prerequisite for the formation of the stable acyl-enzyme complex that inhibits PBP function. frontiersin.org

In the context of the theoretical "this compound," the large acyl side chain derived from cefoperazone—(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]—would be attached at the C3 position. Based on structure-activity relationship studies of similar complex side chains, it would be predicted to confer a high affinity for PBP 3 in Gram-negative bacteria, a characteristic target for many advanced monobactams. nih.govmdpi.comnih.gov

Research Findings on Monobactam PBP Affinity

The following table summarizes research findings on how different C3 side chains on the monobactam nucleus influence binding to essential Penicillin-Binding Proteins (PBPs) in representative Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

Table 1: Influence of C3 Side Chains on PBP Binding Affinity in Monobactams

C3 Side Chain Series PBP Binding in Escherichia coli PBP Binding in Staphylococcus aureus Implied Antibacterial Spectrum
Penicillin-related Poor binding to all essential PBPs (>100 µg/ml) Good binding to PBPs 1, 2, and 3 (~1 µg/ml) Primarily Gram-positive
Piperacillin/Azlocillin-related Good binding to PBP 3 (0.1 µg/ml) Good binding to PBPs 1, 2, and 3 (~1 µg/ml) Broad-spectrum (Gram-positive and Gram-negative)

| Cefotaxime-related | Good binding to PBP 3 (0.1 µg/ml) | Poor binding to PBPs 1, 2, and 3 (≥100 µg/ml) | Primarily Gram-negative |

Data sourced from studies on novel monocyclic β-lactam antibiotics. nih.govnih.gov

V. Advanced Research Perspectives and Methodologies for Novel Beta Lactams

Computational Chemistry and Molecular Modeling

Computational methods are indispensable in modern drug discovery, offering rapid, cost-effective ways to predict molecular interactions and properties before undertaking expensive and time-consuming laboratory experiments. nih.govfrontiersin.orgresearchgate.net These in silico tools can guide the rational design of new antibiotics. tandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For a novel beta-lactam, docking studies would simulate its interaction with the active sites of key bacterial enzymes: Penicillin-Binding Proteins (PBPs), the primary targets of beta-lactam antibiotics, and beta-lactamases, the enzymes responsible for antibiotic degradation and a major cause of resistance. rsc.orgwikipedia.org

Process: The three-dimensional structures of the target proteins (PBPs and beta-lactamases) are obtained from crystallographic data. A 3D model of the "Cefoperazone monobactam" molecule would be generated and then computationally "docked" into the active site of these proteins. The software calculates the binding affinity, representing the strength of the interaction. nih.gov For instance, studies have successfully docked cephalosporins like Ceftobiprole into various PBPs to predict their binding efficiency. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide deeper insights into the stability and dynamics of the drug-target complex over time. rsc.orgresearchgate.net These simulations model the movement of every atom in the complex, revealing how the antibiotic and protein interact and adjust their conformations. acs.orgacs.org MD simulations can confirm the stability of the binding predicted by docking and highlight key amino acid residues involved in the interaction. nih.gov Studies on enzymes like SHV-1 β-lactamase have used MD to understand the stability of the enzyme-antibiotic complex. rsc.org

Table 1: Representative Data from a Hypothetical Docking Study
Target ProteinOrganismBinding Affinity (kcal/mol)Key Interacting Residues
PBP2aStaphylococcus aureus-9.5Ser403, Thr600, Gln558
PBP2xStreptococcus pneumoniae-8.7Ser337, Thr550, Asn396
TEM-1 β-lactamaseEscherichia coli-7.2Ser70, Lys73, Glu166
NDM-1 Metallo-β-lactamaseKlebsiella pneumoniae-6.8His122, Asp124, Cys208

The effectiveness of a beta-lactam antibiotic is fundamentally linked to the chemical reactivity of its four-membered beta-lactam ring. acs.orgkhanacademy.org Quantum chemical (QC) calculations can be used to model the electronic structure of the molecule and predict its susceptibility to hydrolysis, both by the target PBP and by destructive beta-lactamases. nih.gov

Methodology: QC methods, such as Density Functional Theory (DFT), can calculate the strain of the beta-lactam ring and the partial charges on its atoms. A higher degree of ring strain and a more electrophilic carbonyl carbon generally correlate with increased reactivity. frontiersin.org These calculations can model the acylation reaction, where the beta-lactam ring opens and forms a covalent bond with a serine residue in the active site of a PBP or beta-lactamase. researchgate.net

Application: By comparing the calculated activation energies for the reaction with PBPs versus beta-lactamases, researchers can predict the antibiotic's likely stability and efficacy. For a "this compound," these calculations would be crucial to ensure the reactivity is optimized for PBP inhibition while minimizing susceptibility to hydrolysis by prevalent beta-lactamases. acs.org Studies have shown that factors like the geometry of the nitrogen atom within the ring significantly influence this reactivity. frontiersin.org

Enzymology and Biochemical Characterization

Experimental validation of computational predictions is a critical step. Enzymology and biochemical assays provide quantitative data on how a novel antibiotic interacts with its targets and resistance enzymes.

To assess the stability of "this compound" against enzymatic degradation, kinetic studies are performed using purified beta-lactamase enzymes. springernature.comasm.org These enzymes are categorized into four classes: A, B, C, and D. frontiersin.orgnih.gov

Goal: For a successful antibiotic, the goal is to have a very low catalytic efficiency (a low k_cat/K_m ratio) for a wide range of beta-lactamases, indicating high stability. nih.gov

Table 2: Hypothetical Kinetic Parameters for "this compound" Hydrolysis
β-Lactamase TypeSource OrganismK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
TEM-1 (Class A)E. coli1500.053.3 x 10²
AmpC (Class C)Enterobacter cloacae2500.028.0 x 10¹
OXA-48 (Class D)K. pneumoniae1800.105.6 x 10²
NDM-1 (Class B)K. pneumoniae2000.084.0 x 10²

To confirm that the novel compound effectively inhibits its intended targets, inhibition assays are conducted using purified PBPs from relevant bacterial pathogens. nih.gov

Methodology: A common method is a competition assay. The purified PBP is incubated with the novel antibiotic at various concentrations before a fluorescently or biotin-labeled beta-lactam (like Bocillin-FL or Biotin-Ampicillin) is added. nih.govasm.org The ability of the novel compound to inhibit the PBP is measured by the reduction in the fluorescent or biotin (B1667282) signal.

Quantification: From this data, the 50% inhibitory concentration (IC₅₀) is calculated. The IC₅₀ is the concentration of the antibiotic required to inhibit 50% of the PBP's activity. asm.org A lower IC₅₀ value indicates a more potent inhibitor. This potency is a key indicator of the antibiotic's potential antibacterial activity. oup.com

Genetic and Proteomic Approaches in Resistance Research

Understanding how bacteria might develop resistance to a new antibiotic is crucial for its long-term viability. Genetic and proteomic approaches can identify the molecular mechanisms underlying both intrinsic and acquired resistance. frontiersin.orgnih.govdntb.gov.ua

Genetic Approaches: Transposon sequencing (Tn-Seq) can be used to identify genes that, when disrupted, alter the bacteria's susceptibility to the antibiotic. nih.gov This can reveal unexpected resistance pathways, such as those involving membrane transport or cellular stress responses. nih.gov Furthermore, whole-genome sequencing (WGS) of resistant strains that emerge during laboratory evolution experiments can pinpoint specific mutations in genes encoding PBPs, porins, or efflux pumps that confer resistance. asm.org Metagenomic strategies can also be employed to identify novel resistance genes from environmental samples. hku.hk

Proteomic Approaches: Proteomics involves the large-scale study of proteins. nih.gov By comparing the proteome (the entire set of proteins) of bacteria treated with the antibiotic to untreated bacteria, researchers can identify changes in protein expression. asm.org For example, upregulation of efflux pump proteins or specific beta-lactamases in response to the antibiotic would indicate their role in resistance. nih.gov This approach provides a holistic view of the cellular response to antibiotic stress and can uncover complex regulatory networks involved in resistance. frontiersin.org

Gene Expression Analysis of Beta-Lactamase Genes

Understanding how bacteria regulate the expression of beta-lactamase genes is fundamental to overcoming resistance. Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond of the characteristic beta-lactam ring researchgate.netnih.gov. The expression of these enzymes can be induced in the presence of a beta-lactam antibiotic.

Gene expression analysis, often using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq), allows researchers to quantify the changes in the transcription of beta-lactamase genes when a bacterium is exposed to a new antibiotic. For instance, a study on Acinetobacter baumannii isolates that developed resistance to cefoperazone (B1668861)/sulbactam (B1307) in a patient showed a significant increase in the minimum inhibitory concentration (MIC) of the drug over time, suggesting an underlying genetic adaptation, which could involve changes in the expression of beta-lactamase genes nih.gov. Further research is warranted to specifically elucidate the role of cefoperazone and sulbactam in beta-lactamase gene expression nih.gov.

Gene Function Organism Example Significance in Resistance
blaTEMProduction of TEM-type beta-lactamaseKlebsiella pneumoniaeResistance to penicillins and early cephalosporins nih.gov
ampCProduction of AmpC beta-lactamasePseudomonas aeruginosaResistance to a broad spectrum of beta-lactams, including third-generation cephalosporins nih.govnih.gov
blaOXAProduction of OXA-type beta-lactamaseAcinetobacter baumanniiA diverse family of beta-lactamases, some of which can hydrolyze carbapenems researchgate.net

Proteomic Profiling of Bacterial Responses to Novel Beta-Lactams

Proteomics, the large-scale study of proteins, offers a powerful lens to observe the global response of bacteria to antibiotic stress mdpi.comdntb.gov.ua. When a bacterium is exposed to a novel beta-lactam, it can alter the expression of numerous proteins, not just beta-lactamases. These changes can reveal novel resistance mechanisms, stress responses, and potential new drug targets mdpi.com. Mass spectrometry-based proteomics is a key technology in this field, enabling the identification and quantification of thousands of proteins in a bacterial cell sciprofiles.com.

A proteomic analysis of a bacterial pathogen exposed to a new beta-lactam could identify changes in the abundance of proteins involved in:

Cell wall synthesis and modification

Efflux pumps that actively remove the antibiotic from the cell

Metabolic pathways that are altered to compensate for antibiotic-induced stress

Virulence factors

This approach provides a systems-level understanding of the bacterial adaptation to antibiotics mdpi.com.

Rational Design Principles for Overcoming Resistance

The insights gained from genomic and proteomic studies are being used to rationally design new beta-lactam antibiotics that can evade existing resistance mechanisms.

Development of Beta-Lactamase Stable Scaffolds

A key strategy in overcoming resistance is to design beta-lactam molecules that are poor substrates for beta-lactamases. This can be achieved by modifying the core structure, or scaffold, of the antibiotic researchgate.net. For example, the development of monobactams, which have a monocyclic beta-lactam ring, was a departure from the bicyclic structures of penicillins and cephalosporins, offering a different profile of stability to some beta-lactamases nih.gov.

Recent research has focused on creating novel scaffolds that are inherently resistant to hydrolysis by a broad spectrum of beta-lactamases, including the problematic metallo-beta-lactamases (MBLs) researchgate.net. One approach involves the synthesis of tricyclic scaffolds that have shown enhanced potency against MBLs researchgate.netacs.org. The goal is to create a scaffold that maintains high affinity for the target penicillin-binding proteins (PBPs) while being sterically hindered from entering the active site of beta-lactamases.

Design of Dual-Targeting or PBP-Specific Agents

Bacteria have multiple PBPs, which are enzymes essential for cell wall synthesis and the primary targets of beta-lactam antibiotics asm.org. Different beta-lactams can have varying affinities for different PBPs nih.gov. Designing a single molecule that can effectively inhibit multiple essential PBPs simultaneously is a promising strategy to increase potency and reduce the likelihood of resistance developing through a single PBP mutation nih.gov.

Another approach is to design agents that are highly specific for a single, essential PBP that is less prone to mutation. For example, some beta-lactams show preferential binding to PBP3, which is involved in cell division, leading to the formation of filamentous cells asm.org. The combination of two beta-lactams can also be used to target different PBPs, potentially leading to a synergistic effect nih.govacphs.edu.

PBP Target Function in Bacteria Example of Preferential Beta-Lactam
PBP1a/1bPeptidoglycan transpeptidase and transglycosylasePenicillins, Cephalosporins nih.gov
PBP2Peptidoglycan synthesis, cell shape maintenanceAmdinocillin nih.gov
PBP3Cell division (septum formation)Aztreonam (B1666516), some cephalosporins asm.orgnih.gov

Future Directions in Novel Beta-Lactam Development

The field of beta-lactam antibiotic development is continually evolving, with researchers exploring new avenues to combat bacterial resistance.

Exploration of New Chemical Space for Beta-Lactam Derivatives

While the beta-lactam core is a well-established antibacterial pharmacophore, there is still vast unexplored "chemical space" for new derivatives nih.gov. This involves synthesizing and screening novel compounds with diverse side chains and modifications to the core structure nih.gov. The goal is to identify derivatives with improved properties, such as:

Enhanced stability to a wider range of beta-lactamases

Increased affinity for bacterial PBPs

Improved penetration through the outer membrane of Gram-negative bacteria

Reduced susceptibility to efflux pumps

Recent advances in synthetic chemistry, including photoinduced reactions, are enabling the creation of novel beta-lactam structures that were previously difficult to access acs.orgresearchgate.net. Chemoinformatic analyses of existing lactam structures in databases can also help identify promising and underexplored areas for new synthesis nih.gov.

Strategies for Circumventing Multi-Drug Resistance Mechanisms at the Molecular Level

The development of novel beta-lactams, such as a hypothetical this compound, must be rooted in a molecular-level understanding of bacterial resistance. Key strategies focus on counteracting the primary mechanisms of resistance: enzymatic degradation by beta-lactamases, alterations in penicillin-binding proteins (PBPs), reduced drug influx through porin channels, and active drug efflux.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.